molecular formula C16H13NS B2843262 3-(Methylsulfanyl)-2-phenylquinoline CAS No. 400079-67-6

3-(Methylsulfanyl)-2-phenylquinoline

Cat. No.: B2843262
CAS No.: 400079-67-6
M. Wt: 251.35
InChI Key: OOCBUTBTEKLFHF-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-2-phenylquinoline (CAS 400079-67-6) is an organic compound with the molecular formula C16H13NS and a molecular weight of 251.35 g/mol . This compound features a quinoline scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. Quinoline and its isosteres, such as quinoxaline, are extensively investigated as promising scaffolds in the discovery of novel anticancer agents . Research into similar compounds has demonstrated potent antiproliferative activities against human cancer cell lines, including HCT-116 (colorectal carcinoma) and MCF-7 (breast adenocarcinoma), with mechanisms of action that may involve binding to key enzymatic allosteric sites, such as human thymidylate synthase (hTS), to inhibit cancer cell growth . The structural features of this chemical, particularly the methylsulfanyl group, make it a valuable intermediate for further chemical modifications and structure-activity relationship (SAR) studies in drug discovery campaigns . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methylsulfanyl-2-phenylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NS/c1-18-15-11-13-9-5-6-10-14(13)17-16(15)12-7-3-2-4-8-12/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCBUTBTEKLFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=CC=CC=C2N=C1C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-2-phenylquinoline typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an o-aminobenzophenone with a suitable sulfur-containing reagent under acidic conditions. Another approach is the Skraup synthesis, which uses aniline derivatives and glycerol in the presence of sulfuric acid and an oxidizing agent.

Industrial Production Methods

Industrial production of 3-(Methylsulfanyl)-2-phenylquinoline may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-2-phenylquinoline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

3-(Methylsulfanyl)-2-phenylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-2-phenylquinoline involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in critical cellular pathways, such as topoisomerases, which are essential for DNA replication and repair.

Comparison with Similar Compounds

Thieno[2,3-b]quinoline Derivatives

The synthesis of 3-(4-methoxyphenyl)thieno[2,3-b]quinoline (7) from 3-(methylsulfanyl)-2-phenylquinoline intermediates highlights the role of methylsulfanyl groups as reactive handles for ring-forming reactions. Treatment with iodine in the presence of NaHCO₃ facilitates cyclization, forming the fused thienoquinoline system. These derivatives exhibit notable pharmacological activities, though specific mechanisms remain unspecified in the evidence .

Compound Key Features Activity Synthesis Reference
3-(Methylsulfanyl)-2-phenylquinoline C3-SMe, C2-Ph Undocumented Base compound
3-(4-Methoxyphenyl)thieno[2,3-b]quinoline (7) Fused thieno ring, C4-OMe-Ph Pharmacologically active Iodine-mediated cyclization

Key Insight : The methylsulfanyl group enables structural diversification, enhancing bioactivity in downstream analogs.

Triazine Derivatives with Methylsulfanyl Substituents

Inactive triazine derivative D0 ([3-(methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine]) contrasts with active analogs D1 and D41, where hydroxyl groups replace the amine. This underscores the critical role of functional groups in bioactivity.

Compound Structure Activity (MIC) Key Modification
D0 Triazine core, C3-SMe, C5-NH₂ Inactive Amine substituent
D1 Triazine core, C3-SAllyl, C5-OH Active (20 mM) Hydroxyl substituent

Key Insight : Electrophilic substituents (e.g., -OH) enhance bioactivity compared to -NH₂ or -SMe in triazines.

Quinoxaline and Dihydroquinoline Derivatives

Quinoxaline derivatives (e.g., N-alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides) demonstrate chemoselective reactivity, similar to quinoline sulfanyl analogs. Meanwhile, 3-(hydroxymethyl)-2-phenyl-2,3-dihydroquinolin-4(1H)-one, synthesized via a Multi-component Assembly Process (MCAP) with 100% yield, highlights the efficiency of novel synthetic routes compared to traditional methods for sulfanyl quinolines .

Compound Core Structure Synthetic Yield Application
3-(Hydroxymethyl)-2-phenyl-dihydroquinolinone Dihydroquinolinone ~100% COVID-19 target (in silico)
Quinoxaline sulfanyl acetamides Quinoxaline Moderate Antimicrobial (implied)

Key Insight: Synthetic methodologies (e.g., MCAP) significantly impact yield and scalability for quinoline-related compounds.

Chalcone-Quinoline Hybrids

3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one incorporates a chalcone moiety into the quinoline scaffold. Crystal structure analysis reveals π–π interactions (centroid distances: 3.428–3.770 Å), which may enhance binding affinity in biological systems. Such hybrids are reported to exhibit antimicrobial and anticancer activities, suggesting that 3-(methylsulfanyl)-2-phenylquinoline could serve as a precursor for similar hybrids .

Key Insight : Hybridization with chalcone or other pharmacophores amplifies bioactivity through structural synergy.

Data Tables: Structural and Functional Comparisons

Table 1. Substituent Effects on Bioactivity

Compound Core C3 Substituent C2 Substituent Activity
3-(Methylsulfanyl)-2-phenylquinoline Quinoline -SMe -Ph Undocumented
D0 (triazine) Triazine -SMe -NH₂ Inactive
Thieno[2,3-b]quinoline (7) Thienoquinoline Fused ring -OMe-Ph Active

Biological Activity

3-(Methylsulfanyl)-2-phenylquinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

3-(Methylsulfanyl)-2-phenylquinoline is characterized by the presence of a methylsulfanyl group attached to a quinoline structure. This configuration allows the compound to participate in various chemical reactions, such as oxidation and substitution, leading to the formation of sulfoxides or more complex heterocyclic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. It has been shown to intercalate into DNA, disrupting replication processes and inducing cell death. Additionally, it can inhibit crucial enzymes involved in cellular pathways, such as topoisomerases, which are essential for DNA replication and repair.

Anticancer Activity

Research has demonstrated that 3-(Methylsulfanyl)-2-phenylquinoline exhibits promising anticancer properties. A study evaluating similar quinoline derivatives reported cytotoxic effects against various cancer cell lines, including lung (H460), breast (MCF7), and colon (HCT116) cancers. The compounds tested showed IC50 values in the low micromolar range, indicating significant cytotoxicity .

Case Study: Cytotoxicity Assays

  • Cell Lines Tested : G361 (skin cancer), H460 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer).
  • Method : MTT assay was utilized to determine cell viability post-treatment with the compound.
  • Results : Compounds similar to 3-(Methylsulfanyl)-2-phenylquinoline showed IC50 values ranging from 4.7 μM to 7.6 μM across different cell lines, suggesting effective inhibition comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

In addition to its anticancer properties, 3-(Methylsulfanyl)-2-phenylquinoline has been investigated for its antimicrobial effects. The compound's ability to inhibit bacterial growth has been noted in various studies, positioning it as a potential candidate for treating infectious diseases. The mechanism involves binding to bacterial proteins or interfering with essential metabolic pathways.

Comparative Analysis of Biological Activities

To better understand the efficacy of 3-(Methylsulfanyl)-2-phenylquinoline compared to other quinoline derivatives, a summary table is provided below:

Compound NameIC50 (μM)Activity TypeTarget Cell Lines
3-(Methylsulfanyl)-2-phenylquinoline4.7 - 7.6AnticancerH460, MCF7, HCT116
Compound 3e5.3 - 6.8AnticancerG361, H460, MCF7, HCT116
Compound 3f4.9AnticancerH460
Compound with methylsulfonyl group0.063 - 0.090COX-2 InhibitorMCF7

Q & A

Q. What are the common synthetic routes for 3-(Methylsulfanyl)-2-phenylquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, introducing the methylsulfanyl group via thiol-quinoline coupling under controlled temperatures (80–120°C) and inert atmospheres (e.g., N₂) to prevent oxidation . Reaction pH (6–8) and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling can enhance regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the compound in >85% purity .

Q. Which spectroscopic techniques are most effective for characterizing 3-(Methylsulfanyl)-2-phenylquinoline, and what key spectral signatures should researchers look for?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and the methylsulfanyl group (δ 2.5 ppm for –SCH₃ protons; δ 15–20 ppm for sulfur-linked carbons) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z corresponding to the molecular formula (e.g., m/z 277 for C₁₆H₁₃NS) and fragmentation patterns for the quinoline core .
  • IR Spectroscopy : Stretching vibrations for C–S (∼600–700 cm⁻¹) and aromatic C=C (∼1600 cm⁻¹) .

Q. How do substituent positions on the quinoline ring affect the electronic properties of 3-(Methylsulfanyl)-2-phenylquinoline?

  • Methodological Answer : Electron-donating groups (e.g., –OCH₃) at the 6-position increase electron density on the quinoline ring, altering reactivity in electrophilic substitutions. Computational methods (DFT calculations) predict HOMO/LUMO distributions, while Hammett constants quantify substituent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-(Methylsulfanyl)-2-phenylquinoline derivatives?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability assays) and control for batch-to-batch purity variations (HPLC ≥95%). Compare structural analogs (e.g., trifluoromethyl or morpholine-sulfonyl variants) to isolate activity-contributing moieties .

Q. What strategies optimize the quinoline core structure to enhance bioactivity while maintaining stability?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., –CF₃) at the 8-position to improve metabolic stability without compromising antimicrobial activity .
  • Prodrug Design : Mask the methylsulfanyl group as a sulfoxide to enhance solubility and controlled release .

Q. What methodologies are recommended for studying interactions between 3-(Methylsulfanyl)-2-phenylquinoline and biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450) or receptors .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) for target-ligand interactions .

Q. How does environmental pH and temperature influence the stability of 3-(Methylsulfanyl)-2-phenylquinoline?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH 2–9 buffers : Monitor degradation via HPLC at 25°C/40°C over 14 days.
  • Key Findings : Degradation ≤10% at pH 7.4 (physiological conditions) but increases to >30% at pH <2 due to sulfanyl group protonation .

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